3-((4-Bromobenzyl)thio)-6-(o-tolyl)pyridazine
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Overview
Description
3-((4-Bromobenzyl)thio)-6-(o-tolyl)pyridazine: is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This particular compound features a bromobenzylthio group and an o-tolyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-6-(o-tolyl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Bromobenzylthio Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group, forming the bromobenzylthio moiety.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic sites.
Reduction: Reduction reactions could target the bromine atom or the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, organometallics, and acids/bases are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-6-(o-tolyl)pyridazine: may have applications in several fields:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-((4-Chlorobenzyl)thio)-6-(o-tolyl)pyridazine: Similar structure with a chlorine atom instead of bromine.
3-((4-Bromobenzyl)thio)-6-(m-tolyl)pyridazine: Similar structure with a meta-tolyl group instead of ortho-tolyl.
3-((4-Bromobenzyl)thio)-6-(p-tolyl)pyridazine: Similar structure with a para-tolyl group instead of ortho-tolyl.
Uniqueness: : The presence of the bromobenzylthio and o-tolyl groups may confer unique reactivity and biological activity compared to its analogs. These differences can be exploited in various applications, making this compound a valuable subject of study.
Properties
CAS No. |
1172364-90-7 |
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Molecular Formula |
C18H15BrN2S |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-(2-methylphenyl)pyridazine |
InChI |
InChI=1S/C18H15BrN2S/c1-13-4-2-3-5-16(13)17-10-11-18(21-20-17)22-12-14-6-8-15(19)9-7-14/h2-11H,12H2,1H3 |
InChI Key |
FLXUNLCFJOWKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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